molecular formula C10H10F3NO3 B13012609 Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate

Cat. No.: B13012609
M. Wt: 249.19 g/mol
InChI Key: VVAZUYPTOQJNFB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate (CAS 1806589-22-9) is a high-purity chemical building block with the molecular formula C 10 H 10 F 3 NO 3 and a molecular weight of 249.19 g/mol. This nicotinate ester is characterized by a methoxy group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring, which can significantly influence its electronic properties, metabolic stability, and binding affinity in molecular scaffolds. The compound is supplied as an ester, a functional group commonly employed in medicinal chemistry for its role as a prodrug or a synthetic intermediate that can be hydrolyzed to the corresponding carboxylic acid. This compound is primarily valued in scientific research as a key synthetic intermediate for the development of novel pharmacologically active molecules. Scaffolds based on substituted nicotinic acids, particularly those containing the trifluoromethyl group, are prominent in drug discovery due to their potential for targeted biological activity. Recent research has demonstrated that 2-amino-6-(trifluoromethyl)nicotinic acid derivatives show significant promise as inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), a validated but challenging antiviral drug target. These related compounds have exhibited dual-inhibitor profiles, blocking both RNase H and RNA-dependent DNA polymerase functions, and have shown activity against viral replication in cell-based assays, establishing the trifluoromethylnicotinate core as a valuable template for antiviral development. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate care in a controlled laboratory environment. For more specific safety and handling information, please refer to the available Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3

InChI Key

VVAZUYPTOQJNFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methoxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus20
C. albicans18

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines, showing substantial inhibition of cell growth with varying IC50 values:

Cell Line IC50 (µM)
Mouse TLX5 Lymphoma Cells1.5
Human Fibroblast Cells>100

The low IC50 value against mouse lymphoma cells suggests a potent cytotoxic effect, making it a candidate for further investigation in cancer therapy.

Antiprotozoal Activity

Preliminary studies have suggested that this compound also exhibits antiprotozoal activity, indicating potential use in treating protozoan infections.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Insights

Research into the mechanism revealed that this compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then exert its effects on various biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate Not explicitly listed C₁₀H₁₀F₃NO₃ ~253.16 (estimated) 6-OCH₃, 4-CF₃
Ethyl 6-(trifluoromethyl)nicotinate 131747-61-0 C₉H₈F₃NO₂ 219.16 6-H, 4-CF₃ (no methoxy)
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate 1196146-35-6 C₉H₇ClF₃NO₂ 253.61 4-Cl, 6-CF₃
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate 200879-75-0 C₁₇H₁₆F₃NO₂ 323.31 2-CH₃, 6-p-tolyl, 4-CF₃
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate 1805286-75-2 C₁₁H₁₀F₃N₂O₂ 274.21 5-CN, 6-CH₃, 2-CF₃ (isomeric differences)

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity: The trifluoromethyl group enhances lipophilicity across all analogs, but the methoxy group in the target compound may slightly reduce logP compared to non-polar substituents like methyl or p-tolyl .
  • Steric Effects : Bulky groups (e.g., p-tolyl in 200879-75-0) may hinder synthetic modifications or binding in biological targets compared to smaller substituents like methoxy .

Commercial Availability and Handling

  • Availability : Ethyl 6-(trifluoromethyl)nicotinate (CAS 131747-61-0) is commercially available from suppliers like Biopharmacule and Alfa (250 mg to 1 g scales) .
  • Safety : Analogs with trifluoromethyl groups often carry hazards such as skin/eye irritation (H315-H319), necessitating proper PPE during handling .

Biological Activity

Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, with the molecular formula C10H10F3N0O3C_{10}H_{10}F_3N_{0}O_{3} and a molecular weight of 249.19 g/mol, features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. The presence of these functional groups enhances its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical applications.

The synthesis of this compound involves several key steps that allow for the fine-tuning of its chemical properties. These properties are crucial for optimizing its biological activity. The compound's unique structure contributes to its potential interactions with biological macromolecules, including enzymes and receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of viral replication processes. Notably, it has been studied for its inhibitory effects against HIV-1 reverse transcriptase, which is essential for viral replication. The trifluoromethyl group is believed to enhance these inhibitory effects, potentially by improving binding affinity to the enzyme.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
HIV-1 Reverse Transcriptase Inhibition Significant inhibition observed
Enzyme Binding Affinity Enhanced binding to viral enzymes
Potential Antiviral Activity Promising results in cellular assays
Interaction with Receptors Investigated for potential therapeutic mechanisms

Case Studies and Research Findings

  • Antiviral Activity : this compound has shown promising results in inhibiting HIV-1 reverse transcriptase in vitro. Studies demonstrated that the compound could significantly reduce viral replication, suggesting its potential as a therapeutic agent against HIV.
  • Receptor Interactions : Investigations into the compound's interactions with cellular receptors have revealed insights into its mechanism of action. The binding affinity to specific receptors may provide avenues for further drug development targeting various diseases.
  • Comparative Analysis : In comparison with other nicotinic acid derivatives, this compound exhibits enhanced solubility and biological activity due to its specific combination of functional groups. This uniqueness positions it as a valuable scaffold for medicinal chemistry.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 6-(trifluoromethyl)nicotinateC9H8F3N0O2C_{9}H_{8}F_{3}N_{0}O_{2}Lacks methoxy group; focuses on trifluoromethyl substitution
Methyl 6-(trifluoromethyl)nicotinateC8H8F3N0O2C_{8}H_{8}F_{3}N_{0}O_{2}Methyl instead of ethyl; altered lipophilicity
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinateC10H10F3N0O3C_{10}H_{10}F_{3}N_{0}O_{3}Hydroxyl group at the 4-position; potential for hydrogen bonding

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